molecular formula C17H17N3O3S2 B2587278 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 941979-45-9

5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2587278
CAS No.: 941979-45-9
M. Wt: 375.46
InChI Key: XBKSEMYAFQLTNY-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds related to 5-ethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For example, a study by Sarvaiya et al. (2019) synthesized and evaluated the antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds, revealing their effectiveness against various bacteria and fungi.

Antioxidant Properties

Compounds similar to this compound have been studied for their antioxidant properties. Sudhana et al. (2019) investigated novel Di-hydropyridine Analogs as potent antioxidants, suggesting their potential utility in treating diseases associated with oxidative stress.

Cytotoxicity and Anticancer Activity

Studies have also focused on the cytotoxicity and potential anticancer activity of related compounds. Arsenyan et al. (2016) evaluated the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, finding significant activity against various cancer cell lines.

Carbonic Anhydrase Inhibitors

Additionally, similar compounds have been explored as carbonic anhydrase inhibitors. Prugh et al. (1991) synthesized and evaluated thieno[2,3-b]thiophene-2-sulfonamides for their potential in reducing intraocular pressure in glaucoma models.

Enzyme Potentiation

The compound has also been investigated for its potential in enzyme potentiation. Zmijewski et al. (2006) studied the biaryl-bis-sulfonamide LY451395, a potentiator of AMPA receptors, indicating its potential in enhancing certain enzymatic activities.

Urease Inhibition and Antibacterial Agent

Furthermore, Noreen et al. (2017) reported on the urease inhibition and antibacterial activities of 5-aryl-thiophene derivatives bearing sulfonamide moiety, highlighting their efficacy as antibacterial agents and urease inhibitors.

Properties

IUPAC Name

5-ethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(22,23)19-13-6-4-5-12(11-13)15-8-9-16(21)20(2)18-15/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKSEMYAFQLTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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